molecular formula C22H26N6O2 B607680 1-({1-(2-氨基嘧啶-4-基)-2-[(2-甲氧基乙基)氨基]-1h-苯并咪唑-6-基}乙炔基)环己醇

1-({1-(2-氨基嘧啶-4-基)-2-[(2-甲氧基乙基)氨基]-1h-苯并咪唑-6-基}乙炔基)环己醇

货号 B607680
分子量: 406.5 g/mol
InChI 键: RZXMIHOUHYSGJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE-2861 is a small molecule inhibitor that selectively targets group II p21-activated kinases, specifically p21-activated kinase 4, p21-activated kinase 5, and p21-activated kinase 6. These kinases are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and cell cycle progression. GNE-2861 has shown potential in sensitizing breast cancer cells to tamoxifen treatment by perturbing estrogen receptor alpha signaling .

科学研究应用

GNE-2861 has several scientific research applications, particularly in the field of cancer research. It has been shown to sensitize tamoxifen-resistant breast cancer cells to tamoxifen treatment by perturbing estrogen receptor alpha signaling. This makes it a valuable tool for studying the mechanisms of tamoxifen resistance and developing new therapeutic strategies for breast cancer.

作用机制

GNE-2861 exerts its effects by selectively inhibiting group II p21-activated kinases, specifically p21-activated kinase 4, p21-activated kinase 5, and p21-activated kinase 6. The compound binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by these kinases, leading to reduced cell motility, cytoskeletal reorganization, and cell cycle progression. In breast cancer cells, GNE-2861 perturbs estrogen receptor alpha signaling, restoring tamoxifen sensitivity .

准备方法

The synthesis of GNE-2861 involves the design and optimization of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. The synthetic route typically starts with the selection of a 2,4-diaminoquinazoline series of inhibitors as a starting point. Guided by X-ray crystallography and a structure-based drug design approach, a series of novel 4-aminoquinazoline-2-carboxamide inhibitors are designed and synthesized. The inhibitors’ selectivity, therapeutic potency, and pharmaceutical properties are optimized through various chemical reactions and conditions .

化学反应分析

GNE-2861 undergoes several types of chemical reactions, including phosphorylation and inhibition of kinase activity. The compound selectively inhibits group II p21-activated kinases without affecting group I p21-activated kinases. Common reagents used in these reactions include various kinase inhibitors and phosphorylation agents. The major products formed from these reactions are phosphorylated proteins and inhibited kinases .

相似化合物的比较

GNE-2861 is unique in its selectivity for group II p21-activated kinases, distinguishing it from other kinase inhibitors that may target a broader range of kinases. Similar compounds include other p21-activated kinase inhibitors such as PF-3758309 and FRAX1036, which also inhibit group II p21-activated kinases but may have different selectivity profiles and therapeutic potencies. GNE-2861’s ability to restore tamoxifen sensitivity in breast cancer cells highlights its potential as a valuable research tool and therapeutic agent .

属性

IUPAC Name

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMIHOUHYSGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (150 mg, 0.39 mmol, 95%), triethylamine (2 mL), 1-ethynylcyclohexan-1-ol (300 mg, 2.42 mmol) and bis(triphenylphosphine)palladium(II) dichloride (300 mg, 0.43 mmol) in dimethylsulfoxide (3 mL) was stirred under nitrogen for 1 hr at 70° C. The reaction mixture was purified on a C18 column (acetonitrile/water, 5:95-80:20) to give 30 mg (19%) of 1-[2-[1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-1,3-benzodiazol-6-yl]ethynyl]cyclohexan-1-ol as a white solid: 1H NMR (300 MHz, DMSO) delta 8.43 (d, J=5.4 Hz, 1H), 8.22 (d, J=5.4 Hz, 1H), 7.50 (s, 1H), 7.30-7.10 (m, 4H), 6.91 (s, 1H), 5.33 (s, 1H), 4.69-4.55 (m, 4H), 3.30 (s, 3H), 1.90-1.20 (m, 10H); LC-MS: m/z=407 (M+H)+.
Name
1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One

Q & A

Q1: How does GNE-2861 interact with its target and what are the downstream effects?

A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].

Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?

A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。